Journal Name:Sensors and Actuators Reports
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Sensors and Actuators Reports ( IF 0 ) Pub Date: 2023-06-20 , DOI: 10.1515/chem-2022-0343
The identification of novel anti-infective agents of synthetic and natural origin represents one of the main aims of contemporary drug discovery. In the current work, four different varieties of Nicotiana tabacum, namely, K399, SPG28, Swat No. 1, and Swat No. 2, were studied to assess the antibacterial and antifungal properties of their extracts. The extracts contain anthraquinones, alkaloids, saponins, terpenoids, tannins, resins, steroids, proteins, and carbohydrates, and the antibacterial and antifungal activities were evaluated toward four bacterial and four fungal strains. N. tabacum K399 showed the highest zone of inhibition against E. coli. Similarly, K399 showed the highest antifungal potential, as the highest zone of inhibition for the set was detected against C. albicans. Then, the underlying molecular mechanism was further investigated, and the extracts were tested for their inhibitory potential against urease, an enzyme which is conserved in bacteria and fungi. Additionally, computational tools were enrolled to assess the role of rutin and chlorogenic acid, which are among the main constituents of N. tabacum leaves, in interacting with urease through molecular docking. Combined together, the computational and experimental results support the antibacterial and antifungal potential of N. tabacum extracts, particularly, that obtained from K399 variety.
Sensors and Actuators Reports ( IF 0 ) Pub Date: 2023-06-14 , DOI: 10.1515/chem-2022-0350
In Saudi Arabia, breast cancer is the second-most frequently identified common malignant cause of death for women. The present investigation was carried out to assess the impact of different Soxhlet solvent extracts of Annona muricata on apoptosis induction in breast cancer cells. Cell survival was estimated by post-incubation of cells with the extract for 24 h using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium (MTT) assay. Acridine orange (AO)/propidium iodide (PI) and 4′,6-diamidino-2-phenylindole (DAPI) staining were employed to study cell apoptosis. qRT-PCR was also employed to assess apoptotic genes’ expression, such as BAX and P53 genes. The results of the MTT assay showed that the chloroform extract inhibited the proliferation of MDA-MB-231 and MCF-7 cells dose-dependently. AO/PI and DAPI staining showed chromatin condensation and fragmentation. In treated cells, P53 expression significantly increased, correlated with the increase in BAX activity. The findings suggest that apoptosis may have been triggered post-chloroform extract treatment. Combining chloroform extract of A. muricata and doxorubicin at a 1:1 ratio increased the IC50 value (292.3 µg/mL). The chloroform extract of A. muricata contained a variety of substances, including diethyl carbonate (7.38%), 4-acetoxy-2,11-dodecadiene (58.13%), and hexadecanoic acid (34.48%), according to the results of the gas chromatography-mass spectrometry analysis. As a result, future research on the A. muricata chloroform extract as a potential anticancer drug could be suggested.
Sensors and Actuators Reports ( IF 0 ) Pub Date: 2023-06-05 , DOI: 10.1515/chem-2022-0333
Juniperus phoenicea (L.) is a medicinal plant that has been used in phytotherapy as a treatment of certain pathological infections. In this context, the present work aimed to valorize the essential oil of J. phoenicea seeds (EOGP) by studying its chemical composition, and antioxidant and antimicrobial activities. The EOGP was extracted by use of hydrodistillation and characterized by gas chromatography (GC–MS). The antioxidant power was evaluated by three methods (TAC, DPPH, and FRAP). The antimicrobial power was evaluated against Staphylococcus aureus (ATCC6633), Escherichia coli (K12), Bacillus subtilis (DSM6333), Proteus mirabilis (ATCC29906), Candida albicans (ATCC10231), Aspergillus niger (MTCC282), Aspergillus flavus (MTCC9606), and Fusarium oxysporum (MTCC9913). The GC/MS results revealed a total identification of 99.98% with a dominance of carvacrol (39.81%) followed by p-cymen-3-ol (34.44%) and o-cymene (13.60%). Findings showed that EOGP exhibited important antioxidant power as IC50 was determined to be 26 µg/mL for 2,2-diphenyl-1-picrylhydrazyl, while EC50 was 216.34 µg/mL for ferric reducing antioxidant power and total antioxidant capacity was 720 mg AAE/g. The antimicrobial power on solid medium revealed that the inhibition diameters ranged from 11.30 ± 0.58 to 20 mm for the bacterial strains and from 9.33 ± 0.57 to 54.43 ± 0.29 mm for fungi. Notably, minimum inhibitory concentrations ranged from 18 to 19 µg/mL for bacterial strains and from 5.04 to 10.09 µg/mL for fungal strains. Overall, our results demonstrated the importance of EOGP as a source of natural antioxidant and antibacterial medicines against clinically relevant pathogenic strains.
Sensors and Actuators Reports ( IF 0 ) Pub Date: 2023-05-26 , DOI: 10.1515/chem-2022-0337
Caterpillar fungus (Cordyceps sinensis) has been widely used as a traditional Chinese medicine for several decades. It is essential to clarify the product composition, structural characteristics, and pharmacological functions of caterpillar fungus. In this review, we comprehensively and systematically summarized the various bioactive components isolated from caterpillar fungus, including nucleosides, d-mannitol, sterols, flavonoids, fatty acids, amino acids, vitamins, peptides, amides, proximate, and mineral composition. Meanwhile, peptides, nucleosides, and polysaccharides serve as the main active components in this genus, which possess immunomodulatory, antioxidant, anti-allergic, anti-tumor, anti-inflammatory, antibacterial, anti-malaria, and antifungal activities. Consequently, the active components of caterpillar fungus demonstrate a vital source of treatment for various diseases and can be used as possible leads for drug discovery. This article reviews the composition and pharmacological action of caterpillar fungus, which is the key to ensuring the safety and effectiveness of caterpillar fungus, and will be of interest for future research.
Sensors and Actuators Reports ( IF 0 ) Pub Date: 2023-05-08 , DOI: 10.1515/chem-2022-0309
The ultra-high pressure-assisted extraction (UHPE) of total phenols from Eucommia ulmoides leaves (TPEU) was optimized and its antioxidant activity on Eucommia ulmoides seed oil was studied. The effects of UHPE pressure, UHPE time, and ethanol concentration on the extraction yield of TPEU were examined by response surface methodology. In addition, TPEU was added to Eucommia ulmoides seed oil, and the effects of TPEU on the antioxidant activity (acid value, peroxide value) of Eucommia ulmoides seed oil during storage were studied. The optimal UHPE conditions were as follows: UHPE pressure, 406 MPa; UHPE time, 8.3 min; and ethanol concentration, 60.2%. Under these UHPE conditions, the yield of TPEU was 7.58%. TPEU had a good antioxidant effect when the TPEU content was 0.06%. The antioxidant effect of TPEU was lower than that of BHA. Both TPEU and BHA have a synergistic effect.
Sensors and Actuators Reports ( IF 0 ) Pub Date: 2023-04-28 , DOI: 10.1515/chem-2022-0311
Radix puerariae has become the most commonly used medicine for diabetic nephropathy (DN). However, the mechanism of Radix puerariae in the treatment of DN is not completely clear. This study is to determine the active ingredients, targets, and signaling pathways of Radix puerariae for the treatment of DN using network pharmacology analysis and animal experiments to confirm its possible mechanism of action. A total of 12 potential effective components and 10 key therapeutic targets were obtained. The Kyoto Encyclopedia of Genes and Genomes enrichment analysis indicated that the use of Radix puerariae in DN treatment mainly involves HIF-1 signaling pathway, TNF signaling pathway, mTOR signaling pathway, PI3K-Akt signaling pathway, FoxO signaling, and VEGF signaling pathway. Molecular docking proved that the combined activity of the components with potential key targets were excellent. Animal experiments showed that Radix puerariae could improve the renal pathological structure in DN rats. Radix puerariae could decrease the content of AKT1, IL-6, INS, and reduce the expression levels of p-Akt/Akt and p-FoxO1/FoxO1 in renal tissue of DN rats. This study provides insight into the therapeutic potential and molecular mechanisms of Radix puerariae for treating DN.
Sensors and Actuators Reports ( IF 0 ) Pub Date: 2023-04-15 , DOI: 10.1515/chem-2022-0316
Numerous studies highlighted the impact of natural products, particularly phytosterols, in wound healing while providing less expensive alternatives to chemically synthesized drugs, with less side effects. Centaurea pumilio L. (family Asteraceae) is a rare and endangered species of genus Centaurea with few reports concerning its chemistry. Our phytochemical investigation for the non-polar fraction of its aerial parts led to the isolation and identification of the new compound (6) identified as stigmast-1,5-dien-3-O-β-d-glucopyranoside along with five known sterols and triterpenes (1–5) identified as taraxasterol, β-sitosterol, stigmasterol, β-sitosterol glucoside, and stigmasterol-3-O-β-d-glucopyranoside. Structures of the isolated compounds have been characterized using 1D, 2D NMR, and mass spectral analyses. The cell viability and proliferative activity of the isolated compounds were evaluated using an MTT assay on cultured human primary umbilical vein endothelial cells (HUVEC). None of the compounds exhibited any sign of cytotoxicity. Nonetheless, compounds 5 and 6 moderately enhanced the HUVEC cell growth by 14 and 16%, respectively, at the maximal tested dose (50 µg/mL). As inhibition of glycogen synthase kinase 3-β (GSK3-β) enzyme is important to enhance the wound healing process; therefore, molecular docking was performed to understand the possible interactions between bioactive compounds 5 and 6 and GSK-3β binding pocket active amino acid residues. Both compounds were able to bind to the substrate‑binding site of GSK-3β and potentially interact with the key active site residues, forming strong π and hydrogen interactions with the catalytic site residues, revealing lower binding energy (−7.185 and −6.303 kcal/mol, respectively) than that of indirubin-3-monooxime (−5.303 kcal/mol); thereby representing strong natural replacements candidates for GSK-3β inhibitors.
Sensors and Actuators Reports ( IF 0 ) Pub Date: 2023-04-12 , DOI: 10.1515/chem-2022-0313
Aircraft engines such as gas turbines and detonation engines have very important attention by the researchers in the last decades. However, using detonation engines for producing electrical and heat power was not researched efficiently. In this study, gas turbine and pulse detonation engines cogeneration systems were analyzed and compared by using first and second laws of thermodynamics and exergy analysis method. Three different cycles, namely, basic gas turbine, Zeldovich–von Neumann–Döring (ZND) detonation engine and steam injected regenerative ZND detonation engine cogeneration systems were investigated. The performance analyses and the advantage of these three cycles were obtained and discussed. The performance analyses were done for different compression ratios (r), and the combustion outlet temperatures and pressures, exergy efficiencies, specific fuel consumption, electrical efficiency, exergy fuel consumption, electrical heat rates and other performance parameters of the three cycles were obtained and discussed. It is found that gas turbine cogeneration systems have some advantages and disadvantages in some conditions than ZND cycle. The steam injected regenerative ZND detonation engine cogeneration systems can compete with the Brayton cycle cogeneration systems.
Sensors and Actuators Reports ( IF 0 ) Pub Date: 2023-07-26 , DOI: 10.1515/chem-2022-0305
The polyphenolic composition of the same variety of winter jujube was determined using ultra-performance liquid chromatography–mass spectrometry (UPLC–MS/MS). A metabolomic approach was employed to determine polyphenols at different developmental stages (S1, S2, and S3). The total phenolic content of Chinese jujube was quantified, and the metabolites were statistically analyzed using orthogonal partial least squares discriminant analysis (OPLS-DA) for differential metabolite screening and clustering analysis of key components. The findings revealed that 128 polyphenolic components of Chinese jujube had been identified. Different developmental periods could not be clearly distinguished in principal component analysis, and there was a crossover between S2 and S3 stages. In contrast, the OPLS-DA score plot could effectively distinguish between samples of different developmental periods, and its differential metabolites could be visualized by a volcano plot based on OPLS-DA. Ten phenolic differential metabolites in different developmental periods were clustered and analyzed, among which N′-p-coumaroylguanidinium, N-p-coumaroylbutylamine, caffeoyl guanidinium, N-feruloyl guanidinium, pianoside, isorhamnetin 5-O-hexoside, isorhamnetin O-acetyl-hexoside, quercetin, and lignan O-hexosyl-O-pentoside were higher in the S1 period and chrysoeriol 6-C-hexoside was higher in the S2 and S3 periods. In this study, the differences in jujube polyphenols were elucidated, which provided scientific guidance for the application of jujube polyphenols.
Sensors and Actuators Reports ( IF 0 ) Pub Date: 2023-04-07 , DOI: 10.1515/chem-2022-0315
In marine ecosystems, living organisms are continuously exposed to a cocktail of anthropogenic contaminants, such as microplastics (MPs) and endocrine disrupting compounds (EDCs). Being able to adsorb organic compounds, MPs would act as an additional contamination vector for aquatic organisms. To support this hypothesis, the sorption of six EDCs on MPs, including 4-t-butylphenol, 4-t-octylphenol, 4-n-octylphenol, 4-n-nonylphenol, 17β-estradiol and its synthetic analog 17α-ethinylestradiol, has been investigated. These compounds belong to two contaminant families, alkylphenols and estrogens, included in the EU priority and watch lists of the Water Framework Directive. Sorption kinetics were studied onto polyethylene and polypropylene MPs under seawater conditions. MPs at a concentration of 0.400 mg mL−1 were added to a mix of the six EDCs, each at the individual concentration of 100 ng mL−1. The concentrations of contaminants were chosen to be close to environmental ones and comparable with those found in literature. The results demonstrated that the hydrophobicity of the compounds and the MP type are the two factors influencing the sorption capacity. The distribution coefficient (K d) of each compound was determined and compared to others found in the literature. A high affinity was demonstrated between 4-n-NP and PE, with a sorption reaching up to 2,200 ng mg−1.
Supplementary Information
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